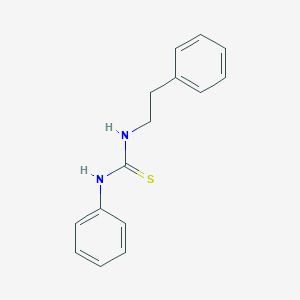

1-(beta-Phenethyl)-3-phenyl-2-thiourea

説明

Significance of Thiourea (B124793) Scaffold in Medicinal Chemistry and Materials Science

The thiourea scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework in a variety of drugs and bioactive compounds. researchgate.netrsc.org Its significance stems from the ability of the thiourea moiety—characterized by the N-C(=S)-N core—to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a key factor in stabilizing ligand-receptor interactions. researchgate.netnih.gov Beyond medicine, thiourea and its derivatives are utilized in the production of flame-retardant resins, as vulcanization accelerators, and in photoprocessing. researchgate.netscbt.com

The history of thiourea research dates back to the 19th century. The parent compound, thiourea, was first synthesized in 1873 by the Polish chemist Marceli Nencki. researchgate.net Early in its history, the biological potential of its derivatives was recognized, with some being used to treat infections like tuberculosis, including compounds such as thioacetazone and thiocarlide. researchgate.net The unique property of a related compound, N-phenylthiourea, to taste either bitter or be tasteless depending on an individual's genetic makeup led to its use in paternity testing before the advent of DNA analysis. cymitquimica.com

Research has consistently demonstrated that thiourea derivatives possess a wide array of beneficial biological properties. mdpi.comnih.gov These activities are extensive and include:

Anticancer: Thiourea derivatives have shown the ability to inhibit the growth of various cancer cell lines. mdpi.comresearchgate.net

Antimicrobial: They exhibit activity against a range of bacteria and fungi. mdpi.comnih.gov

Antiviral: Certain derivatives have been identified as potential antiviral agents. nih.gov

Anti-inflammatory: The thiourea scaffold is a component of molecules with anti-inflammatory properties. nih.gov

Antitubercular: Historically and in recent studies, thioureas have been investigated for their effectiveness against Mycobacterium tuberculosis. mdpi.comrsc.org

Antioxidant: Many thiourea derivatives demonstrate the ability to scavenge free radicals. mdpi.comnih.gov

Enzyme Inhibition: They are known to inhibit various enzymes, including tyrosinase and urease. bibliomed.orgmdpi.com

This broad spectrum of activity makes the thiourea scaffold a subject of continuous interest in drug discovery and development. researchgate.net

Table 1: Selected Biological Activities of Thiourea Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of cancer cell line growth. | mdpi.comresearchgate.net |

| Antimicrobial | Activity against various bacteria and fungi. | mdpi.comnih.gov |

| Anti-inflammatory | Found in molecules with anti-inflammatory properties. | nih.gov |

| Antitubercular | Efficacy against Mycobacterium tuberculosis. | mdpi.comrsc.org |

| Antioxidant | Capacity to scavenge harmful free radicals. | mdpi.comnih.gov |

| Enzyme Inhibition | Inhibition of enzymes such as tyrosinase and urease. | bibliomed.orgmdpi.com |

In the realm of organic synthesis, thioureas are highly valued as versatile building blocks for the creation of heterocyclic compounds. nih.govjppres.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals. Thiourea is a key precursor for synthesizing important heterocyclic systems such as:

Pyrimidines: Formed by the condensation of thiourea with β-dicarbonyl compounds. nih.gov

Thiazoles: Synthesized through the reaction of thiourea with α-haloketones. nih.gov Aminothiazole rings are present in various biologically active molecules.

1,2,4-Triazoles: Can be prepared from the reaction of thiourea with hydrazine. nih.gov

Pharmaceuticals such as the antibacterial agent sulfathiazole (B1682510) and thiobarbituric acid are prepared using thiourea as a starting material, underscoring its importance in synthetic medicinal chemistry. nih.gov

Specific Focus on N,N'-Disubstituted Thioureas

The versatility of the thiourea core is greatly expanded through substitution at its nitrogen atoms. N,N'-disubstituted thioureas, where both nitrogen atoms bear a substituent, represent a particularly important class. The subject of this article, 1-(beta-Phenethyl)-3-phenyl-2-thiourea, is an example of an unsymmetrically N,N'-disubstituted thiourea.

The ability to introduce a wide variety of substituents (R and R' in the R-NH-C(=S)-NH-R' structure) onto the nitrogen atoms leads to immense structural diversity. This diversity is directly linked to functional relevance; by modifying the substituents, chemists can fine-tune the molecule's properties, such as its solubility, lipophilicity, and stereochemistry. mdpi.com This tuning is critical for optimizing interactions with specific biological targets and enhancing a desired biological activity, from enzyme inhibition to receptor antagonism. bibliomed.org The synthesis of these compounds is often straightforward, typically involving the reaction of an isothiocyanate with a primary amine, which allows for the generation of large libraries of diverse compounds for screening. nih.gov

The specific substituents on an N,N'-disubstituted thiourea play a crucial role in defining its biological activity. In this compound, the two key moieties are the phenyl group and the phenethyl group.

The phenyl group is a common feature in many bioactive thiourea derivatives. nih.govnih.gov Its aromatic and hydrophobic nature can facilitate π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes. researchgate.net N-phenylthiourea itself is a known tyrosinase inhibitor and its derivatives have been explored for a range of activities, including anticancer and antioxidant effects. cymitquimica.comnih.gov

The phenethyl group , an ethyl group substituted with a phenyl ring, provides additional structural features. It increases the molecule's size and lipophilicity compared to a simple phenyl group and introduces greater conformational flexibility due to the rotatable bonds in the ethyl chain. Research has shown that this added flexibility and length can be advantageous. For instance, in a study on thiourea derivatives as antiplatelet agents, a phenethyl-substituted thiourea displayed better inhibitory activity against the COX-1 enzyme compared to its direct phenyl and benzyl (B1604629) analogs. nih.gov Docking studies suggested the longer phenethyl group allowed for a more stable and favorable binding orientation within the enzyme's active site. nih.gov Furthermore, the phenethyl group has been utilized as a bioisostere (a chemical substitute) for other groups in the design of antitubercular thiourea derivatives, highlighting its value in medicinal chemistry. rsc.org The synthesis of a copper (II) complex with a derivative, 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, further illustrates the utility of this scaffold in coordination chemistry.

Research Trajectory of this compound within Thiourea Chemistry

While extensive research exists on the broader family of thiourea derivatives, the specific research trajectory of this compound is less defined in publicly available literature. However, based on the general understanding of N,N'-disubstituted thioureas, its investigation likely follows established patterns of synthesis, characterization, and screening for biological activities. The synthesis of such unsymmetrical thioureas typically involves the reaction of an isothiocyanate with a primary amine. nih.gov In the case of this compound, this would involve the reaction of phenyl isothiocyanate with phenethylamine (B48288).

General synthetic approaches for N,N'-disubstituted thioureas often result in good to excellent yields under mild conditions. researchgate.net Characterization of these compounds relies on a suite of spectroscopic techniques.

Table 1: General Characterization Data for N,N'-Disubstituted Thioureas

| Analytical Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons of the substituent groups, as well as signals for the N-H protons. |

| ¹³C NMR | Resonances for the carbon atoms of the substituent groups and a characteristic signal for the thiocarbonyl (C=S) carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=S stretching, and vibrations associated with the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the structure. |

This table is illustrative of the general data obtained for this class of compounds.

Research into thiourea derivatives containing a phenethyl group has indicated potential cytotoxic activities against various cancer cell lines. researchgate.netresearchgate.net This suggests that this compound could be a candidate for anticancer research. Furthermore, the antimicrobial and antifungal properties of disubstituted thioureas are well-documented, making this compound a subject of interest for screening against various pathogens. ufba.brresearchgate.net

Despite the promising potential inferred from related compounds, there is a discernible lack of dedicated research focusing solely on this compound. A comprehensive search of scientific literature reveals a scarcity of studies detailing its specific synthesis, in-depth spectroscopic analysis, and systematic evaluation of its biological activities. While general methods for the synthesis of similar compounds are available, specific reaction conditions, yields, and purification methods for this particular derivative are not widely reported.

Furthermore, there is a significant gap in the understanding of its pharmacological profile. Detailed studies on its potential antimicrobial spectrum, anticancer efficacy against a broad panel of cell lines, and its mechanism of action at a molecular level are largely absent from the current body of scientific knowledge. The exploration of its potential as an enzyme inhibitor, a common application for thiourea derivatives, also remains an unexplored avenue.

The rationale for a comprehensive investigation of this compound is multifold and compelling. The structural features of the molecule, combining a phenyl ring and a phenethyl group attached to the thiourea core, provide a unique lipophilic and aromatic character that could enhance its interaction with biological targets. jppres.comnih.gov

The established cytotoxic and antimicrobial activities of structurally similar thiourea derivatives provide a strong impetus for a thorough evaluation of this specific compound. ufba.brresearchgate.net A systematic investigation would not only fill the existing knowledge gap but also potentially unveil a new lead compound for drug discovery efforts.

A comprehensive study would involve:

Optimized Synthesis and Characterization: Developing a robust and efficient synthetic protocol and performing a complete spectroscopic characterization to establish a definitive analytical profile for the compound.

Broad-Spectrum Biological Screening: Evaluating its efficacy against a diverse range of microbial pathogens (bacteria and fungi) and a panel of human cancer cell lines to identify potential therapeutic applications.

Mechanistic Studies: Investigating the underlying mechanisms of its biological activity to understand how it interacts with cellular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications influence its activity, which can guide the design of more potent and selective compounds.

Such a comprehensive investigation is crucial for unlocking the full potential of this compound and contributing valuable knowledge to the field of medicinal chemistry and drug discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBLGHESXFRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164654 | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15093-42-2 | |

| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15093-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies

Established Synthetic Routes for 1-(beta-Phenethyl)-3-phenyl-2-thiourea

The formation of the thiourea (B124793) linkage in this compound is accomplished via the nucleophilic attack of an amine on the electrophilic carbon atom of an isothiocyanate group. This reaction is a cornerstone in the synthesis of a wide array of thiourea derivatives.

Nucleophilic Addition Reactions

The most common and direct method for synthesizing this compound is through a nucleophilic addition reaction. This can be approached in two ways: by reacting phenethyl isothiocyanate with phenylamine (aniline) or by reacting phenethylamine (B48288) with phenyl isothiocyanate.

This synthetic approach involves the direct condensation of phenethyl isothiocyanate with phenylamine (aniline). The lone pair of electrons on the nitrogen atom of the aniline (B41778) molecule acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate group in phenethyl isothiocyanate. This is followed by proton transfer to form the stable thiourea derivative. The reaction is typically carried out in a suitable organic solvent. For instance, similar reactions for the synthesis of N,N'-disubstituted thioureas have been effectively conducted in refluxing ethanol. mdpi.com

An alternative and equally viable route is the reaction of phenethylamine with phenyl isothiocyanate. In this case, the roles of the reactants are reversed, with phenethylamine providing the nucleophilic amine group and phenyl isothiocyanate serving as the electrophilic partner. This method is also widely employed for the synthesis of unsymmetrical thioureas. nih.gov

Furthermore, one-pot synthetic strategies have been developed for thiourea synthesis, which can be adapted for the production of this compound. These methods often start from amines and carbon disulfide, with an in-situ generation of the isothiocyanate intermediate. nih.govresearchgate.net Mechanochemical methods, such as ball milling, have also emerged as a solvent-free and efficient alternative for the synthesis of thioureas. nih.govresearchgate.net

Reaction Optimization and Yield Enhancement

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters, including the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent plays a crucial role in the synthesis of thioureas. The solvent's polarity and its ability to solvate the reactants and intermediates can affect the reaction rate and yield. For the synthesis of N,N'-disubstituted thioureas, a range of solvents has been employed, including ethanol, tetrahydrofuran (B95107) (THF), and acetonitrile. mdpi.comjppres.com In some cases, solvent-free conditions, particularly under microwave irradiation or using mechanochemistry, have been shown to be highly effective, leading to shorter reaction times and improved yields. ijcrt.org The selection of an appropriate solvent is often determined empirically to achieve the best results for the specific substrates.

Below is a table summarizing the effect of different solvents on the yield of a representative thiourea synthesis reaction.

| Solvent | Yield (%) | Reference |

| Ethanol | High | mdpi.com |

| Tetrahydrofuran (THF) | Good | jppres.com |

| Acetonitrile | Moderate to Good | nih.gov |

| Water (under specific conditions) | Variable | ijcrt.org |

| Solvent-free (Microwave) | High | ijcrt.org |

Note: The yields are qualitative descriptions based on general findings for thiourea synthesis and may vary for the specific synthesis of this compound.

Reaction temperature is another critical parameter that can be adjusted to optimize the synthesis. Many thiourea syntheses are carried out at room temperature or with gentle heating (reflux). mdpi.comorgsyn.org The optimal temperature is dependent on the reactivity of the specific amine and isothiocyanate used.

While many thiourea syntheses proceed efficiently without a catalyst, the use of catalysts can sometimes accelerate the reaction and improve yields, especially with less reactive substrates. Both acidic and basic catalysts have been reported to promote thiourea formation. For instance, triethylamine (B128534) has been used as a base to facilitate the reaction. jppres.com In some specialized synthetic routes, metal catalysts have also been employed. jppres.com

The following table provides an overview of how temperature and catalysis can influence the synthesis of thioureas.

| Parameter | Condition | Effect on Reaction | Reference |

| Temperature | Room Temperature | Often sufficient for reactive substrates | mdpi.com |

| Reflux | Increases reaction rate for less reactive substrates | mdpi.com | |

| Catalysis | None | Often proceeds efficiently | mdpi.com |

| Base (e.g., Triethylamine) | Can accelerate the reaction | jppres.com |

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification. The synthesis of its analogues generally involves the reaction between a substituted phenethyl amine and a substituted phenyl isothiocyanate. This straightforward approach allows for a high degree of variability in the final products, enabling the systematic exploration of structure-activity relationships (SAR).

The biological profile of thiourea derivatives can be fine-tuned by making specific structural changes. rsc.org Research has shown that thousands of new derivatives are created by altering structural topographies to achieve a wide range of biological activities. rsc.org These modifications are intended to influence the compound's potency, selectivity, and pharmacokinetic properties.

In the context of thiourea derivatives, research on related compounds has demonstrated the impact of such modifications. For example, the synthesis of 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives highlights how substitutions on the phenethyl ring system can be incorporated to create novel compounds with potential anti-HIV and antibacterial activities. scielo.br Similarly, studies on copper(II) complexes of related thioureas, such as 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have shown that the phenethyl group contributes to the molecule's antitubercular potential. mdpi.com

Table 1: Examples of Alterations on the Phenethyl Moiety and Their Reported Effects

| Modification | Example Compound Context | Reported Biological Context | Reference |

|---|---|---|---|

| Introduction of a p-chloro substituent | N-p-chloro-phenethylnorhydromorphone | Potent partial agonist at MOR and full potent agonist at DOR | nih.gov |

| Introduction of 3,4-dimethoxy substituents | 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea | Anti-HIV and antibacterial studies | scielo.br |

The phenyl ring attached to the N-3 position of the thiourea is another key site for modification. The electronic properties and steric bulk of substituents on this ring can influence hydrogen bonding, molecular conformation, and receptor binding affinity.

Systematic substitution on the phenyl ring of 1-benzoyl-3-phenyl-thiourea derivatives has been explored to evaluate their antibacterial activity. rsc.org In a different study, a series of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives were synthesized where substitutions on the terminal phenyl ring were guided by the Topliss scheme to optimize anti-nociceptive activity. researchgate.net Furthermore, research into antitubercular agents showed that introducing fluorine (F) or methyl (CH₃) groups at certain positions of a benzothiazole (B30560) moiety, combined with hydroxyl (OH) and methoxy (B1213986) (OCH₃) groups on the distant phenyl ring, led to increased activity. nih.gov

Table 2: Impact of Phenyl Ring Substitutions on Biological Activity in Related Thiourea Derivatives

| Substituent(s) | Compound Series | Observed Effect | Reference |

|---|---|---|---|

| Systematic substitutions | 1-Benzoyl-3-phenyl-thiourea derivatives | Modulation of antibacterial activity | rsc.org |

| F or CH₃ on benzothiazole with OH and OCH₃ on phenyl ring | N-(benzothiazol-2-yl)-N'-(phenyl)thioureas | Increased antitubercular activity | nih.gov |

Incorporating heterocyclic rings into the thiourea scaffold is a widely used strategy to generate novel derivatives with diverse pharmacological profiles. mdpi.com These heterocyclic moieties can alter the physicochemical properties of the parent compound and introduce new interaction points with biological targets. mdpi.com

For example, thiourea derivatives containing benzothiazole have been synthesized and show a broad spectrum of biological activities. nih.gov The synthesis of 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids from N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas is one such example. nih.gov In another approach, the reaction of thiourea derivatives with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of corresponding enaminones, which can be further cyclized to pyrazole-based derivatives. mdpi.com The inclusion of a thiourea fragment into compounds containing a 4-aminopyrazole moiety has been noted to increase their antinociceptive effect. researchgate.net

The introduction of chirality into drug molecules is of paramount importance as different stereoisomers can exhibit distinct biological activities and metabolic profiles. researchgate.net Some N-phenylthiourea derivatives may possess a center of asymmetry, leading to the existence of enantiomers. google.com Consequently, the development of stereoselective synthetic methods for chiral analogues of this compound is a critical endeavor.

Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer in high yield and purity. Chiral thiourea derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations, a principle that can be applied to the synthesis of their own chiral analogues.

Bifunctional cinchona alkaloid thioureas have been used as catalysts in aza-Henry reactions, achieving good enantioselectivity and diastereoselectivity. acs.org A series of chiral thioureas derived from hydroquinine (B45883) have been developed that can catalyze the aza-Henry reaction of isatin-derived ketimines with high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr). acs.org

Another approach involves cooperative catalysis. For instance, the enantioselective synthesis of α-aryl-β²-amino esters has been achieved through the cooperative action of an isothiourea (a tautomeric form of thiourea) and a Brønsted acid catalyst, yielding products with high enantioselectivity (96:4 er). nih.govresearchgate.net Furthermore, chiral bisthioureas derived from (1R,2R)-diaminocyclohexane have been successfully used as templates in enantioselective intramolecular [2 + 2] photocycloaddition reactions. acs.org These methodologies provide a framework for the potential stereoselective synthesis of chiral analogues of this compound.

Table 3: Methodologies for Stereoselective Synthesis of Chiral Thiourea-Related Compounds

| Method | Catalyst/Template | Application | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Asymmetric Organocatalysis | Bifunctional cinchona alkaloid thiourea | Aza-Henry reaction | 82–93% ee, 1.8:1–3:1 dr | acs.org |

| Asymmetric Organocatalysis | Chiral thiourea from hydroquinine | Aza-Henry reaction | 78–99% ee, up to 99:1 dr | acs.org |

| Cooperative Catalysis | Isothiourea and Brønsted acid | Synthesis of α-aryl-β²-amino esters | 96:4 er | nih.govresearchgate.net |

Stereoselective Synthesis of Chiral Analogues

Impact of Chirality on Biological Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry and pharmacology. The different spatial arrangements of atoms in enantiomers can lead to significantly different interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov This stereoselectivity is crucial because proteins and other biological targets are often enantioselective towards their binding partners. nih.gov Consequently, the enantiomers of a chiral drug can exhibit varied pharmacological, metabolic, and toxicological profiles. nih.gov

In the context of thiourea derivatives, chirality plays a pivotal role in determining their biological activity. mdpi.com Numerous studies have demonstrated that the biological effects of chiral thioureas are highly dependent on their absolute configuration. For instance, chiral naphthyl thioureas have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. Notably, the R-enantiomers of these derivatives showed lower IC₅₀ values, indicating higher potency compared to their corresponding S-enantiomers. nih.gov

Similarly, research on chiral thiourea derivatives containing α-aminophosphonate moieties has revealed stereochemistry-dependent antiviral activity against the tobacco mosaic virus (TMV). acs.org It was found that the introduction of an enantiomer with the (S)-configuration significantly improved the antiviral efficacy. acs.org Further studies on new synthetic chiral thiourea derivatives have underscored the effect of stereochemistry on tumor growth inhibitory activity, with some compounds showing higher anticancer activity than the standard drug 5-fluorouracil (B62378) against various cancer cell lines. nih.gov The specific arrangement of substituents around the chiral center dictates the molecule's ability to bind effectively to its target, thereby influencing its therapeutic outcome. nih.govnih.gov

While specific research on the individual enantiomers of this compound is not extensively detailed in the provided context, the established principles for structurally related chiral thioureas strongly suggest that its enantiomers would also exhibit differential biological interactions. The presence of a chiral center, if one were introduced into the phenethyl group for example, would likely lead to one enantiomer having a more favorable binding affinity and, therefore, greater biological potency than the other. nih.gov

| Thiourea Derivative Class | Biological Target/Activity | Observation | Reference |

|---|---|---|---|

| Naphthyl Thioureas | Anti-HIV (Reverse Transcriptase Inhibition) | R-enantiomers exhibited lower IC₅₀ values (higher potency) compared to S-enantiomers. | nih.gov |

| Thioureas with α-Aminophosphonate Moiety | Antiviral (Tobacco Mosaic Virus) | Compounds with the (S)-configuration showed significantly improved curative effects. | acs.org |

| Various Synthetic Thioureas | Anticancer Activity | The stereochemistry of amino acid residues within the derivatives had a notable effect on tumor growth inhibition. | nih.gov |

Green Chemistry Approaches in Thiourea Synthesis

In response to growing environmental concerns, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives. mdpi.com Traditional methods often rely on hazardous reagents like thiophosgene (B130339) or toxic organic solvents. organic-chemistry.orgresearchgate.net Modern approaches aim to develop environmentally benign, efficient, and economically viable synthetic routes. mdpi.com These green strategies include the use of safer solvents (especially water), solvent-free reaction conditions, and environmentally friendly catalysts.

Solvent-Free Reactions and Solid-State Synthesis

A significant advancement in the green synthesis of thioureas is the development of solvent-free, or solid-state, reaction protocols. These methods reduce pollution by eliminating the need for volatile and often toxic organic solvents. nih.gov Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, has emerged as a powerful tool. nih.gov

Mechanochemical synthesis via ball milling or manual grinding has been shown to produce thioureas in quantitative yields without the use of bulk solvents, thus preventing the generation of solvent-related waste. nih.gov This approach can also offer advantages in terms of reaction speed and product purity, with some reactions being completed in minutes. nih.gov For instance, the synthesis of diarylthioureas by manual grinding of isothiocyanates with anilines has been achieved in 5–40 minutes with yields of 89–98% after recrystallization. nih.gov In some cases, reactions proceed instantaneously simply by mixing the reagents without any external energy input. researchgate.net These solid-state methods not only align with green chemistry principles but can also provide access to products that are unstable in solution. nih.gov

| Method | Conditions | Typical Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|

| Manual Grinding (Mortar and Pestle) | Solid-state reaction of isothiocyanates and anilines | 5–40 minutes | 89–98% | nih.gov |

| "Just Mixing" | Instantaneous reaction of starting materials at room temperature | Instantaneous | High | researchgate.net |

| Microwave Irradiation | Reaction of hydroxylamines with isothiocyanates over MgO solid support | Short | High | nih.gov |

| Ball Milling | Mechanochemical reaction of amines with carbon disulfide | Not specified | High | nih.gov |

Environmentally Benign Catalysis

The use of environmentally benign catalysts and reaction media is another cornerstone of green thiourea synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. derpharmachemica.com Several methods have been developed for synthesizing thioureas in aqueous media, offering a much safer alternative to conventional organic solvents. organic-chemistry.orgnih.gov An innovative approach involves using solar energy to drive the reaction between aromatic primary amines and carbon disulfide in water, yielding N,N'-disubstituted thioureas. researchgate.netnih.gov

Organocatalysis, where a small organic molecule accelerates a reaction, represents another green strategy. Interestingly, thiourea and its derivatives can themselves act as highly efficient bifunctional organocatalysts, promoting various organic transformations through hydrogen bonding. researchgate.netacs.org Their use avoids the toxicity and cost associated with many metal-based catalysts. researchgate.net

Furthermore, novel catalytic systems such as deep eutectic solvents (DES) have been employed. For example, a choline (B1196258) chloride/tin(II) chloride system can act as both a green catalyst and the reaction medium for thiourea synthesis. A key advantage of this system is the ability to recover and reuse the catalyst for multiple cycles without significant loss of activity. rsc.org Other simple and non-toxic catalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO), have also proven effective under microwave conditions, offering high yields, rapid reaction times, and catalyst reusability. researchgate.net

| Catalyst/System | Solvent | Key Features | Reference |

|---|---|---|---|

| Sunlight | Water | Uses renewable solar energy; simple and clean. | researchgate.netnih.gov |

| Thiourea Derivatives | Various/Aqueous | Organocatalysis; avoids heavy metals; bifunctional activation. | researchgate.netacs.org |

| Deep Eutectic Solvent (DES) e.g., [ChCl][SnCl₂]₂ | DES (acts as solvent and catalyst) | Green, recoverable, and reusable catalyst/medium system. | rsc.org |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Not specified (Microwave conditions) | Cost-effective, non-toxic, reusable, minimal catalyst loading. | researchgate.net |

| None (Multicomponent reaction) | Water | Catalyst-free reaction of isocyanides, amines, and sulfur. | nih.gov |

Based on a thorough review of available scientific literature, a detailed experimental analysis focusing on the advanced spectroscopic and crystallographic properties of this compound is not publicly available. Specific X-ray crystallography data, including intra- and intermolecular hydrogen bonding networks, supramolecular assembly, and the influence of steric effects, could not be located for this exact compound. Similarly, detailed solution-state conformational analyses using NMR and CD spectroscopy, including studies on the solvent dependence of its conformational equilibrium, have not been published.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound as per the provided outline. Information on related thiourea derivatives exists, but per the instructions to focus solely on the specified compound, this data cannot be used.

Advanced Spectroscopic and Crystallographic Analyses

Conformational Analysis and Molecular Geometry

Solution-State Conformation through NMR and CD Spectroscopy

Dynamic NMR Spectroscopy for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for determining the energy barriers associated with conformational changes in molecules, such as the rotation around single bonds. In the case of 1-(beta-Phenethyl)-3-phenyl-2-thiourea, restricted rotation around the C-N bonds of the thiourea (B124793) moiety is expected due to the partial double-bond character arising from resonance.

By monitoring the NMR spectra at variable temperatures, key thermodynamic parameters can be extracted. As the temperature is lowered, the rate of rotation decreases, and distinct signals for different conformers may be observed. Conversely, as the temperature is raised, the rotational rate increases, leading to the coalescence of these signals into a single, time-averaged peak. The temperature at which this coalescence occurs (Tc) is directly related to the free energy of activation (ΔG‡) for the rotational process. While specific experimental data for this compound is not extensively reported in publicly available literature, the principles of DNMR allow for a theoretical framework for such an analysis. The rotational barriers in similar N-substituted formamides and thioureas have been successfully determined using this method. nih.gov

Table 1: Theoretical Parameters for DNMR Analysis of Rotational Barriers

| Parameter | Description | Theoretical Value Range |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which distinct signals from interconverting isomers merge. | Dependent on spectrometer frequency and chemical shift difference. |

| Rate Constant (k) | The first-order rate constant for the rotational exchange at Tc. | Calculated from Tc and Δν. |

| Free Energy of Activation (ΔG‡) | The energy barrier to rotation. | Typically 12-80 kJ/mol for amide/thiourea-like bonds. montana.edu |

Note: The values in this table represent typical ranges for similar compounds and are not specific experimental data for this compound.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

FTIR and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands can be assigned to its constituent functional groups.

Key expected vibrations include:

N-H Stretching: Typically observed in the region of 3100-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. In related compounds like 1,3-diphenyl thiourea, this band is seen around 3217 cm⁻¹. nih.gov

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹.

C=S Stretching (Thioamide I band): This vibration is often coupled with other modes and can be found in the 700-850 cm⁻¹ region.

C-N Stretching (Thioamide II & III bands): These bands, which have significant C-N stretching character coupled with N-H bending, appear in the broader 1300-1550 cm⁻¹ region.

Phenyl Ring Vibrations: Characteristic peaks for the monosubstituted and disubstituted benzene (B151609) rings will appear in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy is particularly useful for identifying the C=S bond and symmetric vibrations of the phenyl rings, which may be weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3400 | FTIR/Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR/Raman |

| C-N Stretch / N-H Bend | 1300 - 1550 | FTIR |

| C=S Stretch | 700 - 850 | Raman |

Note: This table is based on characteristic group frequencies and data from similar thiourea compounds. chemicalbook.comresearchgate.netmdpi.com

To achieve a more precise assignment of the observed vibrational bands, experimental FTIR and Raman spectra are often correlated with theoretical calculations. cas.cz Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities. mdpi.com

The process involves:

Calculating the equilibrium geometry of the this compound molecule.

Computing the harmonic vibrational frequencies from the second derivatives of the energy.

Scaling the calculated frequencies with an empirical factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with the experimental spectrum.

Assigning each experimental band to a specific vibrational mode based on the Potential Energy Distribution (PED) analysis from the calculation. mdpi.com

This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties and confirms its structural features. uzh.chscm.com

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental formula of this compound, which is C₁₅H₁₆N₂S. The calculated exact mass can be compared to the experimentally measured value, typically with an error of less than 5 ppm, to confirm the compound's identity.

Table 3: HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₇N₂S⁺ | 257.1107 |

| [M+Na]⁺ | C₁₅H₁₆N₂SNa⁺ | 279.0926 |

Note: These are theoretically calculated values for the specified ions.

In mass spectrometry, the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. Analyzing these fragments provides a roadmap to the molecule's structure. For this compound, key fragmentation pathways can be predicted based on its structure, which includes a phenethyl group and a phenyl-thiourea core.

Expected fragmentation patterns include:

Benzylic Cleavage: A prominent fragmentation pathway for the phenethyl group is the cleavage of the C-C bond beta to the phenyl ring, resulting in the formation of a stable tropylium (B1234903) ion at m/z 91.

Alpha Cleavage: Cleavage of the bond alpha to the nitrogen atom of the phenethyl group can occur.

Cleavage of the Thiourea Core: The C-N and C=S bonds within the thiourea moiety can fragment, leading to ions corresponding to phenyl isothiocyanate (m/z 135) or phenethylamine (B48288) fragments. In related phenethylamines, fragments from α- and β-cleavage are commonly observed. mdpi.com

By piecing together the masses of the observed fragment ions, the connectivity of the phenethyl and phenyl groups to the central thiourea unit can be confirmed.

Table 4: Predicted Key Mass Fragments of this compound

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 256 | [C₁₅H₁₆N₂S]⁺˙ | Molecular Ion |

| 135 | [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 93 | [C₆H₅NH₂]⁺˙ | Aniline (B41778) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: This table represents predicted fragmentation based on the known fragmentation rules for related structural motifs. researchgate.netnist.gov

Biological Activities and Mechanistic Investigations

Anti-inflammatory and Immunomodulatory Potential

Thiourea (B124793) derivatives have been noted for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNFα)

The overproduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many inflammatory conditions. While specific data on the effect of 1-(beta-Phenethyl)-3-phenyl-2-thiourea on IL-6 and TNF-α production is not available, other thiourea derivatives have demonstrated the ability to suppress the expression of these critical inflammatory mediators. For instance, certain novel thiourea derivatives have been shown to significantly decrease the levels of pro-inflammatory cytokines in cellular models of inflammation. This suggests a potential mechanism by which thiourea-containing compounds may exert their anti-inflammatory effects.

Modulation of NF-κB Pathway and Associated Kinases

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation, including those for IL-6 and TNF-α. The activation of NF-κB is a central event in the initiation and propagation of inflammation. Although direct evidence for the interaction of this compound with the NF-κB pathway is not documented, the broader class of thiourea compounds has been implicated in the modulation of this pathway. Inhibition of NF-κB activation is a key mechanism by which many anti-inflammatory agents function.

Effect on COX and 5-LOX Pathways

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators derived from arachidonic acid. The inhibition of these enzymes is a common strategy for anti-inflammatory drug development. There is no specific research detailing the effects of this compound on the COX and 5-LOX pathways. However, the investigation of other thiourea derivatives has indicated potential interactions with these enzymatic pathways, suggesting a possible avenue for the anti-inflammatory action of this class of compounds.

Antimicrobial and Antiprotozoal Activities

Thiourea and its derivatives have a long history of investigation for their antimicrobial properties, exhibiting activity against a wide range of pathogens.

Antibacterial Efficacy

The antibacterial potential of thiourea compounds has been a subject of considerable research interest.

Against Gram-Positive and Gram-Negative Strains

While specific data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria is not found in the reviewed literature, numerous studies have highlighted the broad-spectrum antibacterial activity of other thiourea derivatives. These compounds have shown inhibitory effects against various bacterial strains, indicating that the thiourea scaffold is a promising pharmacophore for the development of new antibacterial agents. The mechanism of action is often attributed to the disruption of bacterial cellular processes.

Inhibition of Bacterial Enzymes (e.g., Topoisomerase IV, DNA Gyrase)

No specific studies detailing the inhibitory activity of this compound against bacterial enzymes such as Topoisomerase IV or DNA Gyrase were found. Research on the antibacterial mechanisms of thiourea derivatives sometimes includes the investigation of these enzymes, but no data is available for this particular compound.

Antileishmanial Activity

The potential of thiourea derivatives as antileishmanial agents has been explored, but specific data for this compound is absent from the current body of scientific literature.

There are no published studies detailing the efficacy or mechanism of action of this compound against the promastigote forms of any Leishmania species.

Selectivity against Parasite vs. Host Cells

Information regarding the specific selectivity of this compound against parasitic organisms versus their host cells is not available in the reviewed scientific literature. While some thiourea derivatives have been studied for selectivity between cancerous and non-cancerous human cells, data on parasite-host selectivity for this particular compound has not been detailed. researchgate.netnih.gov

Antifungal and Antimalarial Properties

The scientific literature lacks specific studies on the antifungal and antimalarial properties of this compound. However, research into related compounds provides some context. A copper (II) complex involving the structurally similar 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea demonstrated weak activity against Mycobacterium tuberculosis but was not evaluated for general antifungal or antimalarial effects. mdpi.com While the broader class of thiourea derivatives has been investigated for these properties, specific data for this compound is not presently available. nih.govmdpi.com

Anticancer and Cytotoxic Effects

Thiourea derivatives are a class of compounds recognized for their cytotoxic activity against various cancer cell lines. nih.gov Research has focused on developing derivatives with high efficacy against tumor cells while maintaining favorable selectivity over normal, healthy cells. researchgate.netnih.gov

Inhibition of Cancer Cell Line Growth

Numerous studies have demonstrated the potent inhibitory effects of thiourea derivatives on the growth of various human cancer cell lines. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov In many cases, these derivatives showed greater growth inhibition against selected tumor cells than the conventional chemotherapy drug cisplatin. researchgate.netnih.gov

One particularly potent derivative, 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea], known as "41J," exhibited cytotoxicity against multiple cancer cell lines at nanomolar concentrations. nih.gov The table below summarizes the cytotoxic activities of several thiourea derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 9.0 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 1.5 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 | Prostate Cancer | 8.9 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | Chronic Myelogenous Leukemia | 6.3 | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 8.1 | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 4.2 | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]thiourea | PC3 | Prostate Cancer | 7.5 | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]thiourea | K-562 | Chronic Myelogenous Leukemia | 3.9 | nih.gov |

Modulation of Apoptosis Pathways

A primary mechanism behind the anticancer activity of thiourea derivatives is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Studies on various halogenated and trifluoromethyl-containing phenylthiourea compounds show they are potent activators of apoptosis in cancer cells. researchgate.net For instance, certain derivatives were found to trigger late-stage apoptosis or necrosis in SW480 colon cancer cells, while others were potent inducers of early apoptosis in K-562 leukemia cells. researchgate.net

This pro-apoptotic effect is verified by a significant increase in the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade. researchgate.net Furthermore, cell cycle analysis revealed that these compounds can increase the number of cancer cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net The structurally related compound phenethyl isothiocyanate has also been shown to induce apoptosis by causing nuclear condensation and fragmentation, generating intracellular reactive oxygen species (ROS), and activating caspases-3, -8, and -9 in cervical cancer cells. frontiersin.org

Reversal of Treatment Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some thiourea derivatives have shown the ability to overcome these resistance mechanisms. For example, the compound "41J" was found to be effective against cancer cells that had developed resistance through β-tubulin mutations or the overexpression of P-glycoprotein, a well-known drug efflux pump. nih.gov This suggests that such compounds may serve as valuable leads for developing therapies that can circumvent common resistance pathways. nih.gov

Neurobiological and Neurological Effects

There is no scientific literature available detailing the neurobiological or neurological effects of this compound. Research on a different, simpler compound, 1-phenyl-2-thiourea (PTU), has noted effects on autophagy in the brain of zebrafish embryos, but these findings are specific to PTU and its use as a tyrosinase inhibitor to prevent pigmentation in laboratory models. nih.gov

Other Biological Activities

Urease InhibitionWhile thiourea derivatives are a known class of urease inhibitors, no specific data or IC50 values for the urease inhibitory activity of this compound could be located. Urease inhibitors are of interest for applications in agriculture and for treating infections by urease-producing bacteria like Helicobacter pylori.usda.govrsc.orgnih.govnih.govresearchgate.net

Due to the lack of specific research data for this compound in these areas, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline.

Antiplatelet Activity and Inhibition of Arachidonic Acid Pathway

While direct research on the antiplatelet activity of this compound is not extensively detailed in available literature, the arachidonic acid pathway is a known target for modulating platelet aggregation. In this pathway, arachidonic acid is converted into thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation. The inhibition of enzymes within this pathway, such as TXA2 synthase, can lead to reduced platelet activity nih.gov. Compounds that interfere with arachidonic acid liberation or subsequent enzymatic conversions are often investigated for their antithrombotic potential nih.gov. Further investigation is required to determine if this compound exerts any significant influence on this pathway.

Antiviral Activity (e.g., HIV-1)

The phenethylthiourea (PETT) class of compounds, to which this compound belongs, has been identified as a novel series of potent and specific inhibitors of the Human Immunodeficiency Virus Type-1 (HIV-1) nih.govcore.ac.uk. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication core.ac.uk. This binding noncompetitively inhibits the enzyme's function core.ac.uk.

A closely related analog, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, served as a lead compound in the development of this class of antivirals. nih.govresearchgate.net. Structure-activity relationship (SAR) studies have demonstrated that the phenethyl and thiourea motifs are critical for anti-HIV activity researchgate.net. The lead compound demonstrated significant inhibitory effects against both the isolated enzyme and the virus in cell cultures nih.gov.

Table 1: Anti-HIV-1 Activity of Lead Compound N-(2-phenethyl)-N'-(2-thiazolyl)thiourea

| Target | Inhibitory Concentration (IC50) | Effective Dose (ED50) | Cytotoxicity (50% Dose) | Reference |

|---|---|---|---|---|

| HIV-1 Reverse Transcriptase (RT) | 0.9 µM | - | - | nih.gov |

| HIV-1 in MT-4 cells | - | 1.3 µM | > 380 µM | nih.gov |

These findings spurred further development, leading to the identification of even more potent analogs for clinical evaluation nih.gov.

Melanogenesis Inhibition via Tyrosinase Modulation

Phenylthiourea derivatives have been extensively studied for their ability to inhibit melanogenesis, the process of melanin pigment synthesis. This activity is primarily achieved through the modulation of tyrosinase, the key enzyme in the melanin biosynthetic pathway nih.govnih.govmdpi.com. While studies may not specifically name this compound, research on the closely related compound 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) provides significant insight into the likely dual-action mechanism nih.govresearchgate.net. PTTU has been shown to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes nih.govresearchgate.net. This inhibition is achieved through two distinct but complementary actions on the tyrosinase enzyme.

The first mechanism involves the direct inhibition of the catalytic function of tyrosinase nih.gov. Phenylthiourea-containing compounds can act as direct inhibitors of the enzyme, reducing its ability to convert its substrate, L-tyrosine, into precursors of melanin nih.govmdpi.commdpi.com. Studies on PTTU confirmed that it effectively inhibits the catalytic activity of tyrosinase in cell lysates in a concentration-dependent manner nih.govresearchgate.net.

Table 2: Effect of 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on Tyrosinase Catalytic Activity in NHEM Lysates

| PTTU Concentration (µM) | Tyrosinase Activity (% of Control) | Reference |

|---|---|---|

| 6.25 | ~85% | researchgate.net |

| 12.5 | ~70% | researchgate.net |

| 25 | ~55% | researchgate.net |

| 50 | ~40% | researchgate.net |

The second, and equally important, mechanism is the reduction of tyrosinase protein levels by accelerating its degradation nih.govresearchgate.net. Research has shown that PTTU treatment leads to a decrease in the amount of tyrosinase protein without affecting the messenger RNA (mRNA) expression of the enzyme. This indicates that the reduction occurs post-translationally nih.gov.

Further investigation revealed that PTTU specifically promotes the degradation of tyrosinase through the ubiquitin-proteasome pathway nih.govresearchgate.netresearchgate.net. In this cellular process, proteins targeted for destruction are tagged with ubiquitin molecules, which signals the proteasome—a large protein complex—to break them down biorxiv.org. When cells were treated with both PTTU and a proteasome inhibitor (MG132), the degradation of tyrosinase was blocked, confirming the involvement of this pathway researchgate.netresearchgate.net. This dual action—inhibiting tyrosinase activity and promoting its destruction—makes phenylthiourea derivatives potent depigmentation agents nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores and Structural Motifs

Influence of Phenethyl and Phenyl Ring Substitutions on Activity

The phenethyl and phenyl rings are not mere structural backbones; they are pivotal to the molecule's interaction with biological targets. Modifications to these rings can significantly alter biological activity.

Structure-activity relationship studies on phenethyl thiourea (B124793) (PET) derivatives have identified several key features for potent biological interaction. researchgate.net The ethyl linker between the phenyl ring and the thiourea core is considered optimal for activity. researchgate.net Furthermore, conservative modifications to the phenyl ring of the phenethyl group have been shown to largely retain the compound's potency. researchgate.net

Substitutions on the N-phenyl ring dramatically modulate the compound's efficacy. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), can increase the acidity of the thiourea's N-H protons, thereby enhancing their ability to form hydrogen bonds. biointerfaceresearch.com This often leads to improved biological activity. For instance, studies have shown that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea is a highly effective agent against certain lung cancer cell lines. biointerfaceresearch.com Conversely, compounds substituted with methyl or halogen groups on the aromatic ring have sometimes demonstrated poorer binding energies and biological outcomes in specific assays. nih.gov The position of the substituent is also crucial; research indicates that electron-withdrawing atoms on the benzene (B151609) ring can increase antibacterial activity, particularly when placed in the meta- or para-position. nih.gov

| Substituent/Modification | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Small electron-withdrawing groups (e.g., -F, -Cl) | Ortho on Phenethyl Ring | Favorable for activity | researchgate.net |

| Trifluoromethyl (-CF3) | Para on Phenyl Ring | Significant antiproliferative activity | biointerfaceresearch.com |

| Methoxy (B1213986) (-OCH3) | Phenyl Ring | Associated with potent antiparkinsonian agents | nih.gov |

| Dichloro and Methoxy groups | Aryl Rings | Significant antibacterial activity | nih.gov |

Role of the Thiourea Core in Biological Interactions

The thiourea core (-NH-C(S)-NH-) is a versatile and essential functional group for biological activity. biointerfaceresearch.commdpi.com Its importance stems from its structural and electronic properties. The core contains nucleophilic sulfur and nitrogen atoms that allow for diverse binding modes with metal ions and other targets. nih.gov

A primary role of the thiourea moiety is its function as a hydrogen-bond donor-acceptor. biointerfaceresearch.com The two -NH groups can form strong, directional hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, a crucial interaction for molecular recognition and binding. researchgate.net The thiocarbonyl sulfur atom (C=S) can also participate in binding. biointerfaceresearch.com Compared to their urea (B33335) analogs, thiourea derivatives often exhibit enhanced anion binding affinity due to the increased acidity of the thiourea protons. researchgate.netnih.gov SAR studies frequently show that replacing the thiourea group with a urea group leads to a decrease in biological activity, underscoring the unique and critical contribution of the sulfur atom. researchgate.net

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the efficacy of many biologically active compounds, including thiourea derivatives. The introduction of chiral centers can lead to enantiomers that exhibit significantly different biological activities.

Research into chiral thiourea derivatives has demonstrated that stereochemistry is a critical determinant of their anticancer potential. In a study involving 27 chiral thiourea derivatives, specific compounds were identified that exhibited substantially higher anticancer activity than the standard chemotherapeutic agent 5-fluorouracil (B62378) against various cancer cell lines, including colon, melanoma, ovarian, and breast cancer. nih.govresearchgate.net This difference in activity is attributed to the specific stereochemical configuration of the amino acid residues incorporated into the thiourea structure, which affects how the molecules interact with their chiral biological targets. nih.gov The synthesis of specific stereoisomers, such as those derived from (R)-1-phenylethylamine, is a common strategy in the development of new chiral thiourea agents. nih.gov

Computational Approaches to SAR/SPR

Computational methods are indispensable tools for elucidating the SAR and SPR of thiourea derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies provide insights into how these compounds interact with biological targets at a molecular level, guiding the design of more potent and selective agents. biointerfaceresearch.comfarmaciajournal.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. farmaciajournal.com For thiourea derivatives, docking studies are employed to understand their binding modes within the active sites of receptors or enzymes. biointerfaceresearch.comsemanticscholar.org

These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the thiourea derivative and specific amino acid residues of the target. nih.gov For example, docking studies of thiourea analogs targeting DNA gyrase have shown that substituents with nucleophilic and polar characteristics (e.g., -CF3, C=O, C=S) exhibit favorable interactions with the target protein. nih.gov Similarly, in studies targeting the human adenosine (B11128) A2A receptor, potent compounds were found to form both hydrophilic and lipophilic interactions within the binding pocket. nih.gov This information is crucial for rational drug design, allowing researchers to modify the ligand structure to enhance these favorable interactions. biointerfaceresearch.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often represented by a docking score. farmaciajournal.com This score provides a semi-quantitative estimation of the strength of the interaction, with lower energy scores generally indicating a higher binding affinity. researchgate.net Docking results have shown a reliable correlation between the calculated docking score and the experimentally observed biological activity for various thiourea derivatives. nih.gov

Docking also predicts the binding conformation, or "pose," of the ligand within the active site. farmaciajournal.com This provides a three-dimensional model of the ligand-receptor complex, revealing the spatial arrangement of the molecules. For instance, docking can show how the phenyl and phenethyl groups of 1-(beta-Phenethyl)-3-phenyl-2-thiourea might orient themselves within a hydrophobic pocket of a target protein, while the thiourea core engages in hydrogen bonding with polar residues at the active site. nih.gov These computational predictions of binding affinity and conformation are vital for prioritizing which novel thiourea derivatives should be synthesized and subjected to further biological testing. nih.govnih.gov

| Compound Type | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (SIRT1) | -9.29 | Molecular Docking | researchgate.net |

| 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea | Sirtuin-1 (SIRT1) | -7.41 | Molecular Docking | researchgate.net |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | Epidermal Growth Factor Receptor (EGFR) | -8.9 | Molecular Docking (AutoDock Vina) | jppres.com |

Identification of Active Sites and Interacting Residues

The identification of active sites and the specific amino acid residues with which a compound interacts is fundamental to understanding its mechanism of action. This is typically achieved through experimental methods like X-ray crystallography or computational techniques such as molecular docking. Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its orientation and binding affinity. For many thiourea derivatives, docking studies have been instrumental in elucidating interactions with biological targets. rsc.org

However, a review of available scientific literature indicates that specific molecular docking or crystallographic studies for this compound, identifying its precise interactions with biological residues, have not been reported.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov These calculations provide insights into various electronic properties, such as charge distribution, molecular orbital energies, and electrostatic potential, which are essential for understanding a molecule's stability, reactivity, and potential for intermolecular interactions. researchgate.net While DFT has been applied to a wide range of thiourea analogues to explore their structural and electronic characteristics, specific DFT analysis for this compound is not available in the current body of research. researchgate.netmdpi.com

HOMO-LUMO Energy Gaps and Reactivity

Within the framework of DFT, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for assessing a molecule's chemical reactivity. researchgate.netnih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net

As no specific DFT studies have been published for this compound, data regarding its HOMO-LUMO energies and energy gap are not available.

Correlation with Biological Data

Theoretical data obtained from DFT calculations are often correlated with experimentally determined biological activities. For example, calculated electronic properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential can help explain why certain structural modifications lead to enhanced or diminished biological effects. This correlation is a powerful tool in rational drug design. Due to the absence of published DFT and specific biological activity data for this compound, such a correlation cannot be established.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and structural dynamics of a molecule, which are crucial for its interaction with biological receptors. rsc.org The conformational freedom of the phenethyl and phenyl groups in this compound is expected to influence its binding capabilities. While MD simulations have been employed to investigate the dynamic behavior of other complex thiourea derivatives, specific studies focusing on the conformational flexibility of this compound have not been reported in the literature. rsc.orgacs.org

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds. ubaya.ac.id

Development of Predictive Models

The development of a predictive QSAR model requires a dataset of structurally related compounds with measured biological activity. Various studies have successfully developed QSAR models for different series of thiourea derivatives, linking descriptors related to lipophilicity, electronic properties, and molecular shape to their anticancer or antimicrobial activities. farmaciajournal.comrasayanjournal.co.inresearchgate.net However, a review of the literature shows no QSAR studies that include this compound within their dataset, and consequently, no predictive models specific to this structural class have been developed.

Identification of Descriptors Influencing Activity

The biological activity of thiourea derivatives, including this compound, is governed by a combination of structural, electronic, and physicochemical properties. Key descriptors that influence the activity of this class of compounds include the nature of the substituents on both nitrogen atoms, the lipophilicity of the molecule, and the hydrogen bonding capacity of the thiourea moiety itself.

Studies on structurally related compounds have highlighted the importance of the N-substituents in defining the molecule's interaction with biological targets. For instance, the length of the alkyl chain attached to one of the nitrogen atoms is a critical determinant of activity. In a series of compounds evaluated for antiplatelet activity, a direct correlation was observed between the length of the alkyl chain and the inhibition of thromboxane (B8750289) B2 (TXB2) production, with the phenethyl group conferring more potent activity than a benzyl (B1604629) or a phenyl group. nih.gov This suggests that the two-carbon linker of the phenethyl group provides an optimal spatial arrangement and lipophilicity for interaction with the target enzyme, cyclooxygenase-1 (COX-1). nih.gov

Lipophilicity, enhanced by moieties like the phenethyl group, is a significant descriptor for binding affinity. Molecular docking studies have shown that phenethyl-substituted thioureas form more stable complexes with COX-1 compared to their phenyl or benzyl-substituted counterparts, reinforcing the correlation between lipophilicity and binding affinity. nih.gov The phenyl and phenethyl groups typically orient towards hydrophobic channels within the enzyme's active site. nih.gov

The electronic nature of the substituents also plays a crucial role. The introduction of electron-withdrawing groups onto the phenyl rings can increase the acidity of the N-H protons of the thiourea core. biointerfaceresearch.com This enhanced acidity facilitates stronger hydrogen bond formation with acceptor sites on target proteins, which can lead to improved biological activity. biointerfaceresearch.com The thiourea functional group itself is a key pharmacophore, with its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur atom). The interaction between the N-H group of the thiourea moiety and the carbonyl backbone of key amino acid residues (such as Ile523 in COX-1) has been identified as a critical feature for molecular recognition and biological activity. nih.gov Furthermore, for certain activities like tyrosinase inhibition, the planarity of a phenyl group directly connected to the thiourea unit is a necessary structural requirement. nih.gov

Comparison with Structurally Similar Compounds and Analogues

The specific combination of a phenethyl group and a phenyl group in this compound defines its activity profile, which can be understood by comparing it with analogues where these groups are modified. A study on N,N'-disubstituted thioureas as antiplatelet agents provides a direct comparison of the influence of these substituents. nih.gov